1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenylmethyl group and a nitro group
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring is performed using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring with a suitable methoxyphenylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxylic acid group can be hydrolyzed to form the corresponding carboxylate salt under basic conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, nucleophiles, and bases. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylate salts.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxyphenylmethyl group can enhance binding affinity to target proteins.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound also features a methoxyphenyl group but has a triazole ring instead of a pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
825619-25-8 |
---|---|
Molecular Formula |
C12H11N3O5 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O5/c1-20-9-4-2-8(3-5-9)6-14-7-10(15(18)19)11(13-14)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |
InChI Key |
SRSVRMAMDRRJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.